1-(4-{4-[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazin-1-yl}phenyl)ethan-1-one
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Overview
Description
1-(4-{4-[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazin-1-yl}phenyl)ethan-1-one is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrazine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of the pyrazolo[1,5-a]pyrazine core structure makes this compound a valuable scaffold for drug development and other scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-{4-[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazin-1-yl}phenyl)ethan-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazolo[1,5-a]pyrazine core: This can be achieved through the cyclization of appropriate precursors under specific conditions, such as using a base like potassium carbonate in a solvent like dimethyl sulfoxide (DMSO).
Introduction of the piperazine moiety: This step involves the reaction of the pyrazolo[1,5-a]pyrazine intermediate with a piperazine derivative, often under reflux conditions in a suitable solvent like ethanol.
Attachment of the chlorophenyl group: This can be done through a nucleophilic substitution reaction, where the chlorophenyl group is introduced using a chlorinated reagent in the presence of a base.
Final coupling with ethanone: The final step involves coupling the intermediate with ethanone, typically using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in an inert atmosphere.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
1-(4-{4-[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazin-1-yl}phenyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur, where the chlorophenyl group can be replaced with other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base like triethylamine.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the chlorophenyl group.
Scientific Research Applications
1-(4-{4-[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazin-1-yl}phenyl)ethan-1-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of 1-(4-{4-[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazin-1-yl}phenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain kinases or interact with G-protein coupled receptors, thereby affecting cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidines: These compounds share a similar core structure and have been studied for their antitrypanosomal and antischistosomal activities.
Pyrazolo[5,1-c]triazines: Known for their antiviral and antitumor properties.
Thieno[2,3-b]pyridines: Investigated for their antimicrobial and anti-inflammatory effects.
Uniqueness
1-(4-{4-[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazin-1-yl}phenyl)ethan-1-one is unique due to its specific combination of functional groups and its potential for diverse biological activities. The presence of the chlorophenyl group and the pyrazolo[1,5-a]pyrazine core structure provides a unique scaffold for drug development and other scientific research applications.
Properties
IUPAC Name |
1-[4-[4-[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazin-1-yl]phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22ClN5O/c1-17(31)18-4-8-21(9-5-18)28-12-14-29(15-13-28)24-23-16-22(27-30(23)11-10-26-24)19-2-6-20(25)7-3-19/h2-11,16H,12-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXQBMJYQOYQOSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C3=NC=CN4C3=CC(=N4)C5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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